molecular formula C16H20BFN2O2 B2686348 1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole CAS No. 1486485-41-9

1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole

Cat. No.: B2686348
CAS No.: 1486485-41-9
M. Wt: 302.16
InChI Key: UBOWOPWZMCKBEM-UHFFFAOYSA-N
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Description

1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole is a synthetic organic compound featuring a pyrazole ring substituted with a fluorinated phenyl group and a boronic ester

Scientific Research Applications

1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole typically involves a multi-step process:

    Formation of the Boronic Ester: The starting material, 4-fluoro-3-iodotoluene, undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to form 4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)toluene.

    Pyrazole Formation: The boronic ester is then coupled with 1H-pyrazole-1-carbaldehyde using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

    Reduction: The fluorinated phenyl group can be reduced under hydrogenation conditions.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products

    Oxidation: 4-fluoro-3-hydroxyphenylmethyl-1H-pyrazole.

    Reduction: 4-fluoro-3-methylphenylmethyl-1H-pyrazole.

    Substitution: Various substituted phenylmethyl-1H-pyrazoles depending on the coupling partner.

Mechanism of Action

The mechanism by which 1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole exerts its effects depends on its application:

    Biological Activity: It may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability.

    Chemical Reactivity: The boronic ester group facilitates cross-coupling reactions, forming new carbon-carbon bonds essential for constructing complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl-1H-imidazole
  • 4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl-1H-triazole

Uniqueness

1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole is unique due to its specific substitution pattern, combining a fluorinated phenyl group with a boronic ester and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-10-12(6-7-14(13)18)11-20-9-5-8-19-20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOWOPWZMCKBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486485-41-9
Record name 1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole
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